2-(4-(Methylsulfonyl)phenyl)azetidine
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Overview
Description
2-(4-(Methylsulfonyl)phenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often require photochemical activation to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for 2-(4-(Methylsulfonyl)phenyl)azetidine may involve bulk manufacturing and custom synthesis processes. These methods ensure the compound is produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methylsulfonyl)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Substitution: The phenyl ring and azetidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard organic synthesis techniques .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or azetidine ring .
Scientific Research Applications
2-(4-(Methylsulfonyl)phenyl)azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-(Methylsulfonyl)phenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
2-(4-(Methylsulfonyl)phenyl)benzimidazole: Evaluated as a selective cyclooxygenase-2 inhibitor.
Uniqueness
2-(4-(Methylsulfonyl)phenyl)azetidine stands out due to its four-membered azetidine ring, which imparts unique reactivity and stability properties. This makes it a valuable compound for various applications, including drug development and material science .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-(4-methylsulfonylphenyl)azetidine |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)9-4-2-8(3-5-9)10-6-7-11-10/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
GBWOJLOAKBXWMM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2CCN2 |
Origin of Product |
United States |
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